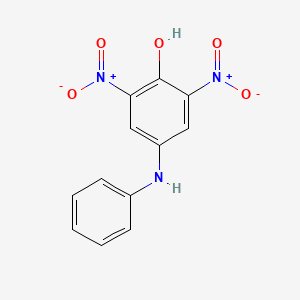

4-Anilino-2,6-dinitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Anilino-2,6-dinitrophenol” is a compound with the molecular formula C12H9N3O5 . It is related to 2,6-dinitrophenol, which is a yellow crystalline solid with a sweet musty odor .

Synthesis Analysis

A high energetic compound 4-diazo-2,6-dinitrophenol was synthesized by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Its structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .

Molecular Structure Analysis

The charge density of 2,6-dinitrophenol has been carefully determined from low-temperature (20 K) single-crystal X-ray diffraction data and periodic ab initio theoretical calculations .

Chemical Reactions Analysis

2,6-Dinitrophenol is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 24 days .

Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism Studies

- Research on the kinetics and mechanisms of reactions involving anilines and ethyl S-aryl thiocarbonates, including compounds like 4-anilino-2,6-dinitrophenol, reveals details about the stability and reactivity of various intermediates and the nature of these chemical reactions. Studies in this field have significant implications for understanding complex organic reaction processes (Castro, Leandro, Millán, & Santos, 1999).

Environmental Applications

- Degradation of 2,4-dinitrophenol by microorganisms has been explored, showing the potential for using specific microorganisms in treating industrial wastewater containing such compounds. This research is crucial for environmental management and pollution control (Hirooka, Nagase, Hirata, & Miyamoto, 2006).

Fluorescence Quenching and Toxicity Studies

- The fluorescence quenching properties of various dinitrophenols, including 4-anilino-2,6-dinitrophenol, have been studied to understand and explain their toxicity. Such research is vital in assessing the safety and environmental impact of these compounds (Dumitraş Huţanu & Pintilie, 2013).

Electronic and Steric Effects in Chemical Reactions

- Investigations into the electronic and steric effects in nucleophilic aromatic substitution reactions of compounds like 4-anilino-2,6-dinitrophenol provide insights into the influence of molecular structure on chemical reactivity. This research is fundamental to the field of organic chemistry (Crampton, Emokpae, & Isanbor, 2006).

Photolysis Studies

- The study of photolysis of compounds related to 4-anilino-2,6-dinitrophenol, which results in the formation of various photoproducts, is key to understanding the behavior of these compounds under light exposure. This knowledge is essential in fields like photochemistry and environmental sciences (Neadle & Pollitt, 1967).

Synthesis of Novel Compounds

- Research in the synthesis of novel compounds using derivatives of 4-anilino-2,6-dinitrophenol as substrates has led to the creation of new chemicals with potential applications in various scientific fields (Gondela & Walczak, 2007).

Anilinolysis Studies

- The kinetics and mechanism of anilinolysis of aryl 4-nitrophenyl carbonates, including those related to 4-anilino-2,6-dinitrophenol, have been explored. This research provides crucial insights into the behavior of these compounds in biological and chemical systems (Castro, Gazitúa, & Santos, 2005).

Wirkmechanismus

Target of Action

The primary target of 4-Anilino-2,6-dinitrophenol is the mitochondrial membrane . It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes .

Mode of Action

4-Anilino-2,6-dinitrophenol interacts with its target by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes of the cell . This leads to a decrease in ATP production and an increase in heat generation .

Pharmacokinetics

Studies on related compounds suggest that it exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

The result of the action of 4-Anilino-2,6-dinitrophenol is a decrease in ATP production and an increase in heat generation . This can lead to increased metabolic rate and potential weight loss, but it can also lead to harmful effects such as hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Anilino-2,6-dinitrophenol. For example, the presence of certain pollutants in water sources can affect the bioavailability of the compound . Additionally, the pH of the environment can influence the compound’s ionization state, which may affect its ability to cross biological membranes .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-anilino-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZITFGJJVQTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603497.png)

![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)

![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603499.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)

![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)

![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)

![4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603513.png)

![2,4-Dichlorobenzyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B603514.png)

![4-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603515.png)

![4-(5-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603516.png)